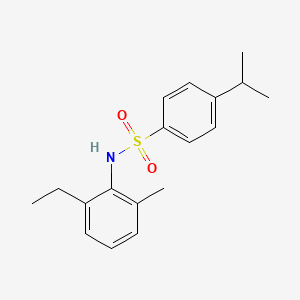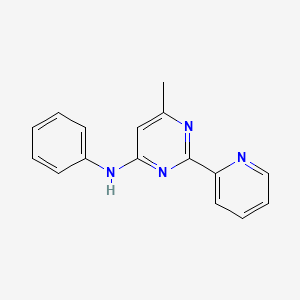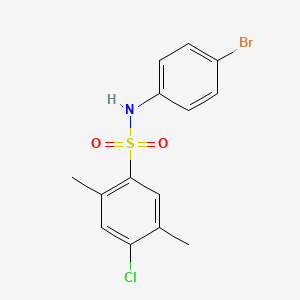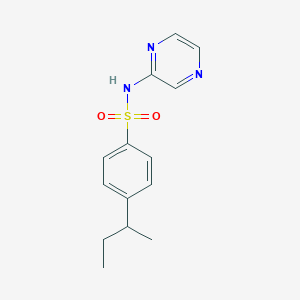
N-(2-ethyl-6-methylphenyl)-4-propan-2-ylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethyl-6-methylphenyl)-4-propan-2-ylbenzenesulfonamide, also known as EPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a sulfonamide derivative and is synthesized using a specific method that involves the reaction of 2-ethyl-6-methylaniline with p-toluenesulfonyl chloride and isobutylchloroformate.
Mechanism of Action
The mechanism of action of N-(2-ethyl-6-methylphenyl)-4-propan-2-ylbenzenesulfonamide is not fully understood. However, it is believed that the compound exerts its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. Additionally, this compound has been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), two enzymes that are involved in the inflammatory response. Furthermore, this compound has been shown to reduce the levels of reactive oxygen species (ROS), which are involved in the pathogenesis of several diseases.
Advantages and Limitations for Lab Experiments
N-(2-ethyl-6-methylphenyl)-4-propan-2-ylbenzenesulfonamide has several advantages and limitations for lab experiments. One of the main advantages of this compound is its potent anti-inflammatory and analgesic properties, which make it a valuable tool for studying the inflammatory response and pain signaling pathways. Additionally, this compound has been shown to have antitumor activity, making it a potential tool for studying the mechanisms of cancer development and progression. However, one of the main limitations of this compound is its potential toxicity, which needs to be carefully considered when conducting lab experiments.
Future Directions
There are several future directions for the study of N-(2-ethyl-6-methylphenyl)-4-propan-2-ylbenzenesulfonamide. One of the main directions is the development of new drugs based on this compound. The compound has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent. Additionally, future studies could focus on the mechanism of action of this compound and its effects on various signaling pathways. Furthermore, the potential toxicity of this compound needs to be further studied to determine its safety profile for human use. Lastly, the development of new synthesis methods for this compound could lead to the production of more potent and selective analogs of the compound.
Synthesis Methods
The synthesis of N-(2-ethyl-6-methylphenyl)-4-propan-2-ylbenzenesulfonamide involves the reaction of 2-ethyl-6-methylaniline with p-toluenesulfonyl chloride and isobutylchloroformate. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction yields a white solid, which is then purified using column chromatography to obtain the final product.
Scientific Research Applications
N-(2-ethyl-6-methylphenyl)-4-propan-2-ylbenzenesulfonamide has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the development of new drugs. The compound has been shown to have potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new pain-relieving drugs. Additionally, this compound has been shown to have antitumor activity, making it a potential candidate for the development of new anticancer drugs.
properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-4-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S/c1-5-15-8-6-7-14(4)18(15)19-22(20,21)17-11-9-16(10-12-17)13(2)3/h6-13,19H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSJESVZMDRBRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C2=CC=C(C=C2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2-Fluoroanilino)-1-oxopropan-2-yl] 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylate](/img/structure/B7463375.png)
![4-[2-[2-[[1-(Difluoromethyl)imidazol-2-yl]methylsulfanyl]-4-oxoquinazolin-3-yl]ethyl]benzenesulfonamide](/img/structure/B7463378.png)
![5-bromo-2-chloro-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B7463385.png)

![2,4,6-trimethyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B7463401.png)




![[1-(4-ethylpiperazin-1-yl)-1-oxopropan-2-yl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7463421.png)


![N-[[5-(diethylsulfamoyl)thiophen-2-yl]methyl]-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B7463457.png)
